molecular formula C2H2N2S2 B1624752 1,2,3-Thiadiazole-5-thiol CAS No. 69893-92-1

1,2,3-Thiadiazole-5-thiol

Cat. No.: B1624752
CAS No.: 69893-92-1
M. Wt: 118.19 g/mol
InChI Key: QFCSRTHGBBTPLC-UHFFFAOYSA-N
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Description

1,2,3-Thiadiazole-5-thiol is a heterocyclic compound containing sulfur and nitrogen atoms within its ring structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2,3-Thiadiazole-5-thiol can be synthesized through various methods. One common approach involves the cyclization of thiosemicarbazide with carbon disulfide in the presence of a base, followed by oxidation . Another method includes the reaction of enaminones with tosylhydrazine and elemental sulfur under transition-metal-free conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product .

Chemical Reactions Analysis

1,2,3-Thiadiazole-5-thiol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form disulfides or sulfoxides, depending on the oxidizing agent and reaction conditions .

Reduction: Reduction of this compound can lead to the formation of thiol derivatives, which are useful intermediates in organic synthesis .

Substitution: Substitution reactions involving nucleophiles can occur at the sulfur or nitrogen atoms, leading to the formation of various substituted thiadiazole derivatives .

Common Reagents and Conditions:

  • Oxidizing agents: Hydrogen peroxide, potassium permanganate
  • Reducing agents: Sodium borohydride, lithium aluminum hydride
  • Nucleophiles: Amines, alcohols, thiols

Major Products:

  • Disulfides
  • Sulfoxides
  • Substituted thiadiazoles

Properties

IUPAC Name

2H-thiadiazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H2N2S2/c5-2-1-3-4-6-2/h1,4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFCSRTHGBBTPLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNSC1=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H2N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00447092
Record name 1,2,3-Thiadiazole-5-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00447092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69893-92-1
Record name 1,2,3-Thiadiazole-5-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00447092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2,3-Thiadiazole-5-thiol

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